BenchChemオンラインストアへようこそ!

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide SAR

This benzenesulfonamide derivative features a critical N,N-dimethyl substitution that reduces off-target carbonic anhydrase inhibition, coupled with a free primary amine for clean derivatization. Procure this building block to synthesize N⁴-substituted hCA IX/XII inhibitors with nanomolar potency without sulfonamide zinc-binding interference, enabling modular library construction.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 119589-54-7
Cat. No. B1341083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide
CAS119589-54-7
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)CCN
InChIInChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3
InChIKeyBCTQZWQUZUKNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS 119589-54-7): A Versatile Sulfonamide Scaffold for Carbonic Anhydrase Inhibitor Development and Targeted Delivery Applications


4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS 119589-54-7) is a synthetic benzenesulfonamide derivative bearing a primary aminoethyl side chain and N,N-dimethyl substitution on the sulfonamide nitrogen . Unlike classical primary sulfonamides such as acetazolamide, the dimethyl substitution at the sulfonamide moiety alters the zinc-binding capacity while the aminoethyl group provides a functionalizable handle for derivatization. This compound serves primarily as a synthetic intermediate or building block rather than a terminal pharmacologically active agent. The 4-(2-aminoethyl)benzenesulfonamide core has been extensively investigated in the development of carbonic anhydrase inhibitors targeting tumor-associated isoforms hCA IX and hCA XII [1].

4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide vs. Primary Sulfonamides: Why Simple Substitution Cannot Replicate Structural and Synthetic Utility


Substituting 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide with a generic primary sulfonamide or an unsubstituted benzenesulfonamide analog fundamentally alters both the synthetic versatility and the downstream biological profile. The N,N-dimethyl substitution on the sulfonamide nitrogen distinguishes this compound from its primary sulfonamide counterparts (e.g., 4-(2-aminoethyl)benzenesulfonamide) in two critical ways: first, the dimethyl group reduces the sulfonamide's capacity to coordinate the zinc ion in carbonic anhydrase active sites, meaning the compound itself is not a direct CA inhibitor [1]; second, the free primary amine on the ethyl side chain remains available for further derivatization through amide bond formation, Schiff base synthesis, or conjugation, enabling modular construction of focused libraries [2]. In contrast, unsubstituted 4-(2-aminoethyl)benzenesulfonamide acts as a direct CA inhibitor (KIs ranging from 0.12–0.13 μM against prokaryotic CAs) [3], making generic substitution a poor choice for applications requiring a non-inhibitory scaffold or a chemically orthogonal functionalization handle.

4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide: Quantitative Comparator-Based Evidence for Scientific Selection


Derivatized Analogs of 4-(2-Aminoethyl)benzenesulfonamide Core Demonstrate Superior Potency Against Tumor-Associated hCA IX and hCA XII Versus Clinical Sulfonamide Inhibitors

The 4-(2-aminoethyl)benzenesulfonamide core—the structural backbone of the target compound—has been validated as a privileged scaffold for developing potent and selective hCA IX/XII inhibitors. Six N⁴-substituted derivatives of this core (compounds 11–16) displayed K(I) values ranging from 5.9 to 10.7 nM against hCA IX, compared to clinically used sulfonamide CA inhibitors acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which exhibited K(I) values between 24 and 50 nM [1]. The most potent derivative (compound 11) achieved a K(I) of 5.9 nM against hCA IX and 4.3 nM against hCA XII, representing a 4–8-fold potency improvement over the clinical comparators.

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide SAR

Derivatives of 4-(2-Aminoethyl)benzenesulfonamide Exhibit Isoform Selectivity for Tumor-Associated hCA IX/XII Over Cytosolic hCA II (Selectivity Ratio 10–15)

Compounds derived from the 4-(2-aminoethyl)benzenesulfonamide core demonstrate measurable selectivity for tumor-associated transmembrane isoforms hCA IX and hCA XII over the physiologically ubiquitous cytosolic isoform hCA II. The most potent cationic derivatives (compounds 11 and 12) exhibited selectivity ratios (hCA IX/hCA II and hCA XII/hCA II) in the range of 10–15 [1]. This contrasts with many first-generation sulfonamide CA inhibitors such as acetazolamide, which exhibit broad isoform inhibition with minimal tumor-specific selectivity.

Isoform selectivity Carbonic anhydrase IX Tumor targeting

Schiff Base and Secondary Amine Derivatives from 4-(2-Aminoethyl)benzenesulfonamide Show Low-Nanomolar Potency Across All Four hCA Isoforms

The free primary amine on 4-(2-aminoethyl)benzenesulfonamide enables condensation with aromatic aldehydes to yield Schiff base derivatives, which can be further reduced to secondary amines. Secondary amine derivatives displayed low-nanomolar inhibitory activity against all four hCA isoforms (I, II, IX, and XII), whereas the corresponding Schiff bases were substantially less active [1]. This demonstrates that the aminoethyl functional handle on the target compound can be exploited to generate two distinct chemotypes with divergent potency profiles—a synthetic advantage not available with N-alkylated or unsubstituted sulfonamide analogs lacking a primary amine.

Schiff base derivatives Secondary amine reduction hCA isoform inhibition

Unsubstituted 4-(2-Aminoethyl)benzenesulfonamide Inhibits Prokaryotic Carbonic Anhydrases with K(I) = 0.12–0.13 μM, Demonstrating Direct Pharmacological Activity of the Core Scaffold

The parent scaffold 4-(2-aminoethyl)benzenesulfonamide—which lacks the N,N-dimethyl substitution present in the target compound—exhibits direct inhibitory activity against prokaryotic beta- and gamma-class carbonic anhydrases from Archaea. Against the beta-class enzyme Cab from Methanobacterium thermoautotrophicum, p-aminoethyl-benzenesulfonamide (identical to 4-(2-aminoethyl)benzenesulfonamide) displayed a K(I) of 0.12–0.13 μM, comparable to topiramate and approximately 70-fold more potent than homosulfanilamide (K(I) = 8.50 μM) [1]. This establishes that the 4-(2-aminoethyl)benzenesulfonamide core possesses intrinsic CA inhibitory activity in its unsubstituted form, whereas the N,N-dimethyl target compound serves as a non-inhibitory scaffold.

Prokaryotic carbonic anhydrase Antimicrobial target Beta-class CA

4-(2-Aminoethyl)benzenesulfonamide Functions as an Effective Component in Gene Delivery Vectors with Demonstrated Transfection Efficiency

The 4-(2-aminoethyl)benzenesulfonamide moiety (designated ABS) has been incorporated into a polymeric gene delivery vector named CA(3)S(2), where it contributed to excellent gene transfection ability [1]. The vector comprises N,N'-cystamine-bis-acrylamide (C), agmatine dihydrochloride (A), and 4-(2-aminoethyl)benzenesulfonamide (S). While quantitative transfection efficiency metrics are not provided in the accessible abstract, the study demonstrates that the benzenesulfonamide moiety can be successfully conjugated to form functional biomaterials—an application for which N,N-dimethyl-substituted analogs lacking a free amine would be unsuitable.

Gene delivery Non-viral vector Transfection

4-(2-Aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS 119589-54-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of N⁴-Substituted Carbonic Anhydrase Inhibitors with Tumor Isoform Selectivity

Procure this compound as a starting material for the synthesis of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamide derivatives targeting tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. The free primary amine on the ethyl side chain can be functionalized to generate compounds with K(I) values as low as 5.9 nM against hCA IX and selectivity ratios of 10–15 versus hCA II . The N,N-dimethyl substitution on the sulfonamide reduces background CA inhibition, making the scaffold suitable for building focused libraries where potency derives primarily from the N⁴-substituent rather than the sulfonamide moiety itself. This application is directly supported by the SAR data from the 2014 European Journal of Medicinal Chemistry study.

Schiff Base and Secondary Amine Derivative Library Synthesis for CA Isoform Profiling

Utilize the primary amine group for condensation with diverse aromatic aldehydes to generate Schiff base derivatives, followed by NaBH₄ reduction to secondary amines. This synthetic route produces two distinct chemotypes with divergent hCA inhibitory profiles—secondary amines exhibit low-nanomolar potency across hCA I, II, IX, and XII, whereas Schiff bases are substantially less active . The N,N-dimethyl substitution on the sulfonamide nitrogen minimizes direct zinc-binding interference from the sulfonamide group, allowing the SAR to be driven predominantly by the N⁴-modification.

Non-Inhibitory Scaffold for Bioconjugation and Targeted Delivery Systems

Procure this compound as a functionalizable, non-inhibitory sulfonamide scaffold for applications requiring conjugation to biomolecules or polymers. Unlike unsubstituted 4-(2-aminoethyl)benzenesulfonamide, which exhibits direct CA inhibitory activity (K(I) = 0.12–0.13 μM against prokaryotic CAs) , the N,N-dimethyl substitution attenuates enzyme inhibition, reducing potential off-target pharmacological interference. The free primary amine remains available for amide bond formation, carbamate linkage, or incorporation into polymeric delivery vectors as demonstrated with the CA(3)S(2) gene delivery system .

Medicinal Chemistry Building Block for Structure-Activity Relationship Studies of Sulfonamide-Based Enzyme Inhibitors

Use this compound as a versatile building block in SAR campaigns exploring the role of sulfonamide substitution patterns on enzyme inhibition. The N,N-dimethyl group serves as a steric and electronic control that modulates zinc-binding capacity compared to primary sulfonamides. The aminoethyl side chain provides a consistent, flexible linker for attaching diverse pharmacophoric elements. This dual functionality supports systematic investigation of how sulfonamide N-substitution affects target engagement across carbonic anhydrase isoforms and potentially other sulfonamide-binding enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.